
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide
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Description
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H20ClNO3 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.1131712 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H20ClN1O3
- Molecular Weight : 321.80 g/mol
This compound features a chloro group, a methoxy group, and a cyclopropyl group, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. The compound has shown potential as an inhibitor of key oncogenic pathways, including:
- Inhibition of Tubulin Polymerization : Similar to other benzamide derivatives, it may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- Targeting Receptor Tyrosine Kinases : The compound has been noted for its ability to inhibit receptor tyrosine kinases, which are crucial in cancer cell signaling pathways .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- Caco-2 (colon cancer)
Efficacy Data
The efficacy of the compound has been evaluated through various assays, with notable findings summarized in the following table:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 1.2 | Inhibition of cell proliferation |
HCT116 | 3.7 | Cell cycle arrest at G2/M phase |
Caco-2 | 4.0 | Inhibition of tubulin polymerization |
Case Study 1: Antiproliferative Activity
In a study focusing on novel benzamide derivatives, this compound was identified as a promising candidate with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin and etoposide. The study highlighted the compound's selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies have revealed that this compound can effectively bind to the colchicine-binding site on tubulin, suggesting a mechanism for its antiproliferative effects. The binding interactions were characterized by several hydrogen bonds and hydrophobic interactions with key amino acids in the binding site .
Properties
IUPAC Name |
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-24-17-10-9-15(20)11-16(17)18(22)21-12-19(23,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-11,14,23H,7-8,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVCBWYVJWXUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.